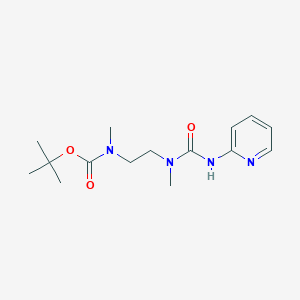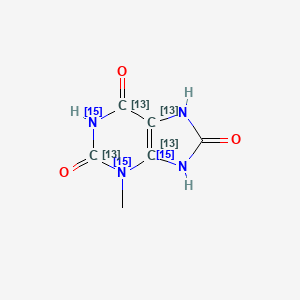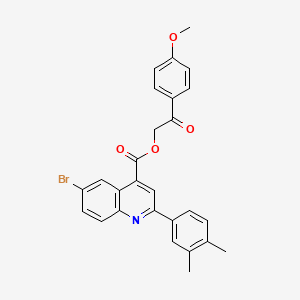
Triadimenol-d4 (4-chlorophenoxy-d4) (mixture of stereoisomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triadimenol-d4 is an isotope-labeled analog of the systemic fungicide triadimenol, where the 4-chlorophenoxy protons are replaced by deuterium. This compound is primarily used in scientific research for quantitative analysis of pesticides through isotope dilution mass spectrometry. Triadimenol itself is a triazole fungicide widely used in agriculture to protect crops from fungal diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of triadimenol-d4 involves the catalytic reduction of triadimenol. One method includes using aluminum isopropoxide as a catalyst. The reaction conditions are carefully controlled to ensure the high-content threo form of triadimenol .
Industrial Production Methods
Industrial production of triadimenol-d4 typically involves large-scale synthesis using similar catalytic reduction methods. The process is optimized for yield and purity, ensuring that the deuterium-labeled compound meets the required standards for analytical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Triadimenol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of iron salts.
Reduction: Catalytic reduction methods are used in its synthesis.
Substitution: The deuterium atoms in triadimenol-d4 can be replaced under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and iron salts are commonly used.
Reduction: Aluminum isopropoxide is a typical catalyst.
Substitution: Specific reagents and conditions depend on the desired substitution.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced forms of triadimenol-d4, depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
Triadimenol-d4 is extensively used in scientific research for:
Quantitative Analysis: It is used in isotope dilution mass spectrometry for the quantitative analysis of pesticides.
Environmental Studies: Research on the degradation of endocrine-disrupting compounds like triadimenol using photo-Fenton reactions.
Agricultural Research: Studies on the absorption, translocation, and accumulation of fungicides in crops.
Wirkmechanismus
Triadimenol-d4, like triadimenol, acts as a systemic fungicide by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts the catalytic reaction of cytochrome multifunctional oxidase, leading to the suppression of fungal growth and eventual death of the pathogen .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triadimefon: Another triazole fungicide, which is metabolized into triadimenol and shares a similar mechanism of action.
Prochloraz: An ethylene-labeled fungicide used in similar applications.
Paclobutrazol: A phenyl-labeled fungicide with comparable properties.
Uniqueness
Triadimenol-d4’s uniqueness lies in its deuterium labeling, which makes it particularly valuable for precise quantitative analysis in scientific research. The isotope labeling allows for accurate tracking and measurement in various analytical techniques, providing a significant advantage over non-labeled analogs .
Eigenschaften
Molekularformel |
C14H18ClN3O2 |
|---|---|
Molekulargewicht |
299.79 g/mol |
IUPAC-Name |
1-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C14H18ClN3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-9,12-13,19H,1-3H3/i4D,5D,6D,7D |
InChI-Schlüssel |
BAZVSMNPJJMILC-UGWFXTGHSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1OC(C(C(C)(C)C)O)N2C=NC=N2)[2H])[2H])Cl)[2H] |
Kanonische SMILES |
CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one](/img/structure/B12054681.png)

![N-(furan-2-ylmethyl)-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12054689.png)

![Ethyl (2-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12054709.png)


![4'-Methoxy-[1,1'-biphenyl]-4-sulfonyl fluoride](/img/structure/B12054743.png)
![N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12054749.png)
![5-[(4-Methoxyphenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12054761.png)

![2-{(5E)-4-oxo-5-[(phenylamino)methylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12054776.png)
![[3-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12054777.png)
